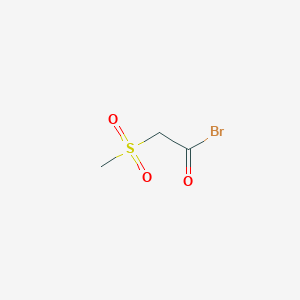
(Methanesulfonyl)acetyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Methanesulfonyl)acetyl bromide is an organic compound characterized by the presence of both methanesulfonyl and acetyl bromide functional groups. This compound is of significant interest in organic synthesis due to its reactivity and versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (Methanesulfonyl)acetyl bromide can be synthesized through the reaction of methanesulfonyl chloride with acetyl bromide under controlled conditions. The reaction typically involves the use of a base such as pyridine to neutralize the hydrogen chloride formed during the process. The reaction is carried out at low temperatures to prevent decomposition and ensure high yield.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents but with enhanced safety measures and optimized reaction conditions to maximize efficiency and yield. The process may also involve purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: (Methanesulfonyl)acetyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromide group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Bases: Pyridine, triethylamine
Solvents: Dichloromethane, tetrahydrofuran
Major Products Formed: The major products formed from the reactions of this compound depend on the specific nucleophile and reaction conditions used. For example, reaction with an amine can yield an amide, while reaction with an alcohol can produce an ester.
Aplicaciones Científicas De Investigación
(Methanesulfonyl)acetyl bromide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent for introducing methanesulfonyl and acetyl groups into organic molecules.
Pharmaceuticals: The compound is utilized in the synthesis of various pharmaceutical intermediates and active ingredients.
Material Science: It is employed in the modification of polymers and other materials to enhance their properties.
Biochemistry: this compound is used in the study of enzyme mechanisms and protein modifications.
Mecanismo De Acción
The mechanism of action of (Methanesulfonyl)acetyl bromide involves the formation of reactive intermediates that can interact with nucleophiles. The methanesulfonyl group acts as an electron-withdrawing group, increasing the electrophilicity of the acetyl bromide moiety. This facilitates nucleophilic attack and subsequent formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and nucleophile used.
Comparación Con Compuestos Similares
Methanesulfonyl chloride: Similar in structure but lacks the acetyl bromide group.
Acetyl chloride: Contains the acetyl group but lacks the methanesulfonyl group.
Tosyl chloride: Contains a toluenesulfonyl group instead of a methanesulfonyl group.
Uniqueness: (Methanesulfonyl)acetyl bromide is unique due to the presence of both methanesulfonyl and acetyl bromide functional groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of reactions and applications compared to similar compounds.
Propiedades
Número CAS |
819079-69-1 |
|---|---|
Fórmula molecular |
C3H5BrO3S |
Peso molecular |
201.04 g/mol |
Nombre IUPAC |
2-methylsulfonylacetyl bromide |
InChI |
InChI=1S/C3H5BrO3S/c1-8(6,7)2-3(4)5/h2H2,1H3 |
Clave InChI |
PFNOSNGEFQEHMU-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CC(=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[1-({3-[(tert-butyldiphenylsilyl)oxy]-1-(diphenylphosphanyl)butan-2-yl}carbamoyl)-2,2-dimethylpropyl]carbamate](/img/structure/B12514950.png)

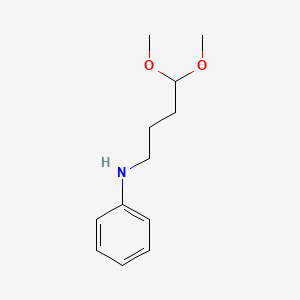
![3-Decyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12514962.png)
![Dichloro(phenyl)[3-(trifluoromethyl)phenyl]silane](/img/structure/B12514968.png)
![2-Bromo-imidazo[1,2-a]pyridin-7-ol](/img/structure/B12514976.png)
![1,3-Bis((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12514993.png)
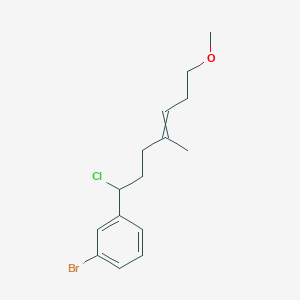
![4-[(furan-2-ylmethylidene)amino]-2H-1,2,4-triazole-3-thione](/img/structure/B12515007.png)
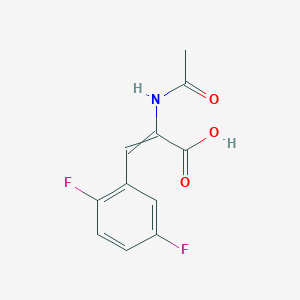
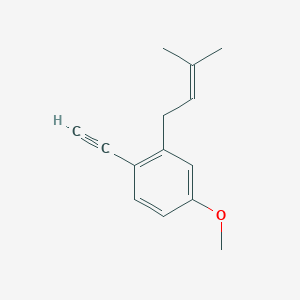
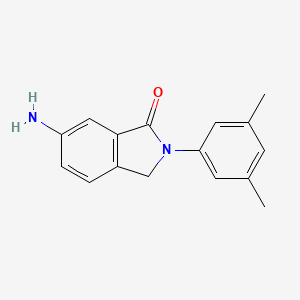
![N-[2-(3-Bromo-7-methoxynaphthalen-1-yl)ethyl]acetamide](/img/structure/B12515018.png)
